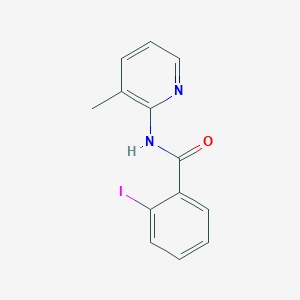

2-iodo-N-(3-methylpyridin-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodo-N-(3-methylpyridin-2-yl)benzamide is a benzamide derivative featuring an iodine substituent at the ortho position of the benzene ring and a 3-methylpyridin-2-yl group attached via an amide linkage. The iodine atom enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions and medicinal chemistry . Its molecular formula is C₁₃H₁₁IN₂O, with a molecular weight of 338.15 g/mol. Key spectroscopic data includes a carbonyl (C=O) ¹³C NMR signal at δ 165.91 ppm and a mass spectrometry (MS) [M+H]⁺ peak at 290.9958 m/z (calculated) . The compound’s synthesis typically involves coupling 2-iodobenzoyl chloride with 3-methylpyridin-2-amine under basic conditions .

相似化合物的比较

Key Observations :

- Substituent Position : The position of methyl groups (e.g., 3-methylpyridin-2-yl vs. 6-methylpyridin-2-yl) significantly impacts molecular conformation. For instance, the dihedral angle between benzene and pyridine rings in 2-iodo-N-(6-methylpyridin-2-yl)benzamide is 53.56°–72.14° , influencing crystal packing and solubility .

- Halogen Effects : Iodo-substituted benzamides exhibit distinct electronic profiles compared to bromo/fluoro analogs. For example, the iodine atom in the target compound increases steric bulk and polarizability, affecting reactivity in cross-coupling reactions .

- Synthetic Efficiency : Yields range from 34% (2-iodo-N-(2-methoxyethyl)benzamide) to 89% (2-iodo-N,N-dimethyl-3-(trimethylsilyl)benzamide) , with bulky substituents like trimethylsilyl improving reaction efficiency via steric or electronic effects .

Spectroscopic and Physicochemical Comparisons

Table 2: Spectroscopic and Physicochemical Data

Key Observations :

- Carbonyl Shifts : The C=O signal in ¹³C NMR is highly consistent (~165–166 ppm) across iodo-benzamides, confirming minimal electronic perturbation from pyridine/phenyl substituents .

- Lipophilicity : LogP values (~4.24) for iodo-benzamides suggest similar membrane permeability, critical for drug design .

- Mass Spectrometry : The [M+H]⁺ peak for the target compound aligns with theoretical calculations, ensuring structural confirmation .

准备方法

Synthetic Routes for 2-Iodo-N-(3-Methylpyridin-2-yl)Benzamide

Direct Acylation via Acid Chloride Intermediate

The most widely reported method involves reacting 2-iodobenzoyl chloride with 3-methylpyridin-2-amine under basic conditions . In a typical procedure, 3-methylpyridin-2-amine (1.5 mmol) is dissolved in a biphasic solvent system of ethyl acetate and water, followed by dropwise addition of 2-iodobenzoyl chloride (1.0 mmol) at 0°C. Potassium carbonate (2.0 mmol) acts as a base to neutralize HCl generated during the reaction. After stirring at room temperature for 4–6 hours, the organic layer is separated, dried over anhydrous sodium sulfate, and purified via silica gel chromatography using petroleum ether/ethyl acetate (100:5–100:10) .

Key Parameters

-

Solvent System : Ethyl acetate/water ensures solubility of both reactants while facilitating acid scavenging.

-

Stoichiometry : A 1.5:1 molar ratio of amine to acid chloride minimizes unreacted starting material.

-

Purification : Column chromatography resolves unreacted amine and iodinated byproducts .

Reaction Optimization and Mechanistic Insights

Role of Base and Temperature

The use of K₂CO₃ in source 2 prevents hydrolysis of the acid chloride while ensuring deprotonation of the amine nucleophile. Elevated temperatures (e.g., reflux) are avoided to prevent decomposition of the iodinated aromatic ring .

Solvent Effects

Polar aprotic solvents like DMF accelerate amidation but complicate purification. Ethyl acetate/water systems strike a balance between reactivity and ease of workup .

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃)

13C NMR (151 MHz, CDCl₃)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

| Parameter | Direct Acylation | Catalytic Amidation |

|---|---|---|

| Yield | 85–90% | 60–70% |

| Reaction Time | 4–6 hours | 2–3 hours |

| Purification Complexity | Moderate | High |

| Scalability | >10 g | <1 g |

Challenges and Mitigation Strategies

Iodine Stability

The electron-deficient iodine substituent increases susceptibility to nucleophilic aromatic substitution. Strict exclusion of moisture and low temperatures mitigate this .

Byproduct Formation

Unreacted 2-iodobenzoyl chloride may hydrolyze to 2-iodobenzoic acid, necessitating rapid workup. Silica gel chromatography effectively removes this impurity .

Industrial and Research Applications

This compound serves as a precursor to kinase inhibitors and radiolabeled probes. The iodine atom enables further functionalization via cross-coupling reactions .

属性

分子式 |

C13H11IN2O |

|---|---|

分子量 |

338.14g/mol |

IUPAC 名称 |

2-iodo-N-(3-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C13H11IN2O/c1-9-5-4-8-15-12(9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,1H3,(H,15,16,17) |

InChI 键 |

MWBNLBRMMCCPAI-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2I |

规范 SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2I |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。